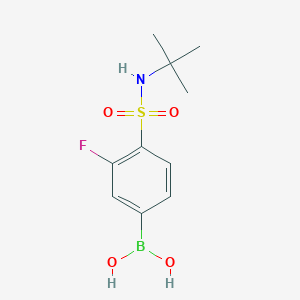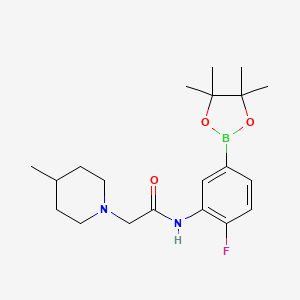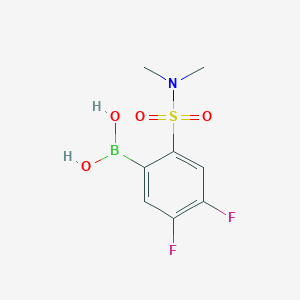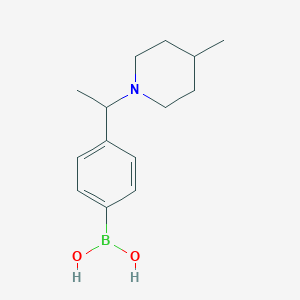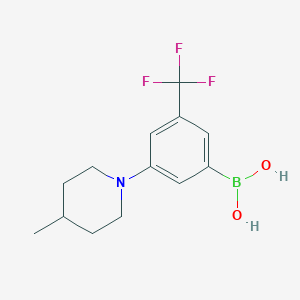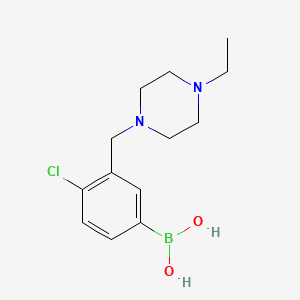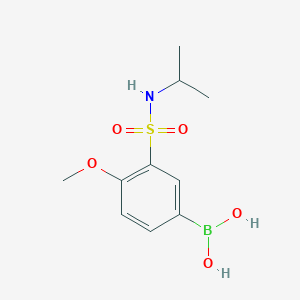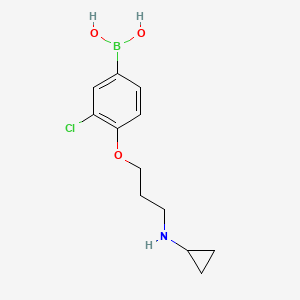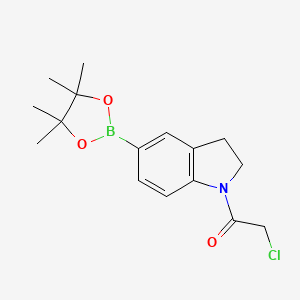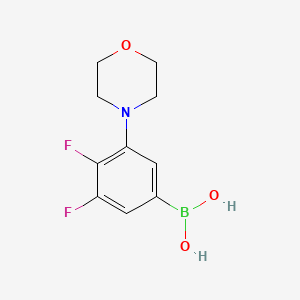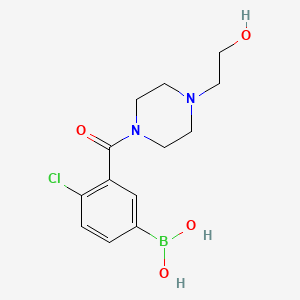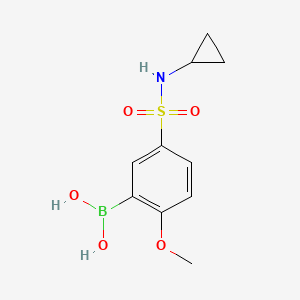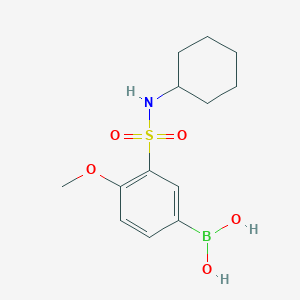![molecular formula C14H15ClN2O2S2 B1434306 [({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione CAS No. 1781241-31-3](/img/structure/B1434306.png)
[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione
Overview
Description
The compound [({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information or literature sources, it’s challenging to provide a detailed analysis of the chemical reactions this compound might undergo .Scientific Research Applications
Chemical Synthesis and Structural Analysis : The compound has been used in various chemical synthesis processes. For instance, it undergoes reactions to form complex molecular structures that have been analyzed using x-ray crystallography. This is evident in studies where similar compounds are synthesized and structurally determined using crystallographic methods (Magerramov et al., 2010).
Exploring Chemical Reactions : Research has focused on the reaction of such compounds under different conditions, which helps in understanding their chemical behavior. This includes studying their reactions with various reagents and under different environmental conditions, contributing to a broader understanding of organic chemistry (Stoodley & Wilkins, 1975).
Development of New Synthetic Methods : The compound has been involved in the development of new methods for synthesizing chemically complex structures. This includes one-pot synthesis techniques and environmentally friendly procedures, which are important for advancing synthetic organic chemistry (Jha et al., 2013).
Analysis of Molecular Fragments : Studies have also focused on analyzing the molecular fragments and pathways of similar compounds. This analysis is crucial for understanding the chemical nature and potential applications of these compounds (Salehi et al., 2006).
Exploring Heterocyclic Chemistry : The compound plays a role in the exploration of heterocyclic chemistry, which is a significant area in medicinal chemistry and drug discovery. Research in this field involves synthesizing and characterizing various heterocyclic compounds (Zamaraeva et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-ethyl (4-chloro-5,6,7,8-tetrahydro-[1]benzofuro[2,3-d]pyrimidin-2-yl)methylsulfanylmethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-2-18-14(20)21-7-10-16-12(15)11-8-5-3-4-6-9(8)19-13(11)17-10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXQLIVWNAJXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=NC2=C(C3=C(O2)CCCC3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



